molecular formula C26H23NO4S B11107028 ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11107028
M. Wt: 445.5 g/mol
InChI Key: AKWCLNKZKSGCAV-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound that features an indole core structure This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a phenylsulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multi-step organic reactions One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The phenylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23NO4S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C26H23NO4S/c1-3-30-26(29)25-22-16-20(31-18(2)28)14-15-23(22)27(19-10-6-4-7-11-19)24(25)17-32-21-12-8-5-9-13-21/h4-16H,3,17H2,1-2H3

InChI Key

AKWCLNKZKSGCAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)CSC4=CC=CC=C4

Origin of Product

United States

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